Ethyl 2,3-dibromo-4-fluorobenzoate
Overview
Description
Ethyl 2,3-dibromo-4-fluorobenzoate is an organic compound with the molecular formula C9H7Br2FO2 It is a derivative of benzoic acid, where the benzene ring is substituted with two bromine atoms at positions 2 and 3, a fluorine atom at position 4, and an ethyl ester group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-dibromo-4-fluorobenzoate typically involves the bromination and fluorination of ethyl benzoate derivatives. One common method includes the following steps:
Bromination: Ethyl benzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 3 positions of the benzene ring.
Fluorination: The dibromo compound is then subjected to fluorination using a fluorinating agent such as potassium fluoride or cesium fluoride in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to introduce the fluorine atom at the 4 position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dibromo-4-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles.
Reduction: The compound can be reduced to form the corresponding dibromo-fluorobenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents like DMSO or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperature conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiol-substituted derivatives.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Reduction: Formation of dibromo-fluorobenzyl alcohol.
Scientific Research Applications
Ethyl 2,3-dibromo-4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2,3-dibromo-4-fluorobenzoate involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can affect various biochemical pathways and molecular processes, making the compound useful in studying enzyme inhibition, receptor binding, and other biological activities.
Comparison with Similar Compounds
Ethyl 2,3-dibromo-4-fluorobenzoate can be compared with other halogenated benzoate derivatives, such as:
Ethyl 2,3-dibromo-6-fluorobenzoate: Similar structure but with the fluorine atom at the 6 position.
Ethyl 3-bromo-4-fluorobenzoate: Contains only one bromine atom at the 3 position and a fluorine atom at the 4 position.
Ethyl 2,4-dibromo-6-fluorobenzoate: Contains bromine atoms at the 2 and 4 positions and a fluorine atom at the 6 position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 2,3-dibromo-4-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c1-2-14-9(13)5-3-4-6(12)8(11)7(5)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGMAIWHJTUYME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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